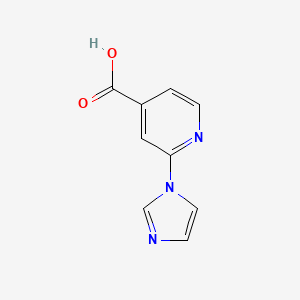

2-(1H-Imidazol-1-yl)isonicotinic acid

Description

BenchChem offers high-quality 2-(1H-Imidazol-1-yl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-Imidazol-1-yl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-imidazol-1-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-1-2-11-8(5-7)12-4-3-10-6-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLXZHOMEIHQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650360 | |

| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-28-8 | |

| Record name | 2-(1H-Imidazol-1-yl)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1H-imidazol-1-yl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-imidazol-1-yl)isonicotinic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a robust synthetic protocol, rooted in nucleophilic aromatic substitution, and outlines a suite of analytical techniques for the thorough characterization and validation of the synthesized compound. The causality behind experimental choices is elucidated to provide field-proven insights for researchers. All protocols are designed as self-validating systems to ensure scientific integrity.

Introduction: The Significance of Imidazole-Substituted Pyridine Carboxylic Acids

The convergence of imidazole and pyridine carboxylic acid moieties within a single molecular framework gives rise to a class of compounds with significant potential in various scientific domains. The imidazole ring is a ubiquitous pharmacophore found in numerous natural products and synthetic drugs, valued for its diverse biological activities.[1] Similarly, isonicotinic acid and its derivatives are key building blocks in pharmaceutical and materials chemistry, known for their coordinating properties and biological relevance.[2] The target molecule, 2-(1H-imidazol-1-yl)isonicotinic acid, combines these two important heterocycles, making it a promising candidate for applications in drug discovery, catalysis, and the development of novel materials.[3]

Synthesis of 2-(1H-imidazol-1-yl)isonicotinic Acid

The synthesis of 2-(1H-imidazol-1-yl)isonicotinic acid is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reactivity of a halogenated pyridine precursor with the nucleophilic character of the imidazole ring.

Reaction Principle and Mechanistic Insight

The core of the synthesis involves the displacement of a halide, typically chloride, from the 2-position of the isonicotinic acid ring by the nitrogen of the imidazole ring. The presence of an electron-withdrawing carboxylic acid group on the pyridine ring activates the ring towards nucleophilic attack, facilitating the substitution reaction. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

-

2-Chloroisonicotinic acid

-

Imidazole

-

Potassium carbonate (K2CO3), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na2SO4), anhydrous

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware

-

Rotary evaporator

-

pH meter or pH paper

-

Filtration apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, combine 2-chloroisonicotinic acid (1.0 eq), imidazole (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloroisonicotinic acid.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material (2-chloroisonicotinic acid) indicates the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing deionized water.

-

Neutralize the solution by the dropwise addition of concentrated hydrochloric acid until a pH of approximately 6-7 is reached. This will precipitate the product.

-

Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dry the crude product under vacuum.

-

For further purification, recrystallization from a suitable solvent system such as an ethanol/water mixture can be performed.

-

-

Final Product Handling: Dry the purified 2-(1H-imidazol-1-yl)isonicotinic acid in a vacuum oven at 50-60 °C to a constant weight. Store the final product in a desiccator.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(1H-imidazol-1-yl)isonicotinic acid.

Characterization of 2-(1H-imidazol-1-yl)isonicotinic Acid

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

1H NMR Spectroscopy: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms. The expected signals for 2-(1H-imidazol-1-yl)isonicotinic acid are summarized in the table below.

-

13C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.

Table 1: Predicted NMR Data for 2-(1H-imidazol-1-yl)isonicotinic Acid

| Technique | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1H NMR | 8.6 - 8.8 | Pyridine H-6 |

| 8.2 - 8.4 | Pyridine H-3 | |

| 7.8 - 8.0 | Pyridine H-5 | |

| 7.9 - 8.1 | Imidazole H-2 | |

| 7.2 - 7.4 | Imidazole H-4 | |

| 7.0 - 7.2 | Imidazole H-5 | |

| 13.0 - 14.0 | Carboxylic acid -OH | |

| 13C NMR | 165 - 168 | Carboxylic acid C=O |

| 150 - 153 | Pyridine C-2 | |

| 148 - 150 | Pyridine C-6 | |

| 140 - 142 | Pyridine C-4 | |

| 125 - 128 | Pyridine C-3 | |

| 120 - 123 | Pyridine C-5 | |

| 135 - 138 | Imidazole C-2 | |

| 128 - 131 | Imidazole C-4 | |

| 118 - 121 | Imidazole C-5 |

FTIR spectroscopy is used to identify the functional groups present in the molecule.[4]

Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm-1) | Functional Group | Vibration |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 2500 - 3300 | O-H (carboxylic acid) | Stretching (broad) |

| 1700 - 1725 | C=O (carboxylic acid) | Stretching |

| 1600 - 1450 | C=C and C=N | Ring stretching |

| 1300 - 1000 | C-N | Stretching |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-(1H-imidazol-1-yl)isonicotinic acid (C9H7N3O2), the expected molecular weight is approximately 189.17 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]+ at m/z 190.06 would be expected.

Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is a crucial measure of purity.

Table 3: Theoretical Elemental Analysis for C9H7N3O2

| Element | Theoretical Percentage |

| Carbon (C) | 57.14% |

| Hydrogen (H) | 3.73% |

| Nitrogen (N) | 22.21% |

Characterization Workflow Diagram

Caption: Recommended workflow for the analytical characterization.

Conclusion

This technical guide has detailed a reliable and reproducible method for the synthesis of 2-(1H-imidazol-1-yl)isonicotinic acid, a compound with considerable potential in scientific research and development. The provided step-by-step protocol, coupled with a comprehensive characterization workflow, offers researchers a robust framework for obtaining and validating this molecule. By understanding the causality behind the experimental choices and adhering to the principles of scientific integrity, researchers can confidently synthesize and characterize this valuable heterocyclic compound for their specific applications.

References

-

Galeazzi, E., Guzman, A., Nava, J. L., Liu, Y., & Maddox, M. L. (2020). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. Journal of Materials Chemistry C, 8(39), 13843-13851. [Link]

-

de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molecules, 27(3), 833. [Link]

-

Pipzine Chemicals. 2-(1H-Imidazol-2-Yl)-Pyridine. [Link]

-

Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]

-

Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2019 International Conference on Material Engineering and Environmental Science (MEES 2019). [Link]

-

MDPI. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]

-

PubMed. Synthesis, Characterization, Crystal Structure and DFT Studies on 3-(1H-benzo[d][3][5][6]triazol-1-yl)-1-oxo-1-m-tolylpropan-2-yl-nicotinate. [Link]

-

PubMed. Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]

-

MDPI. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]

-

MDPI. 2-Nitro-1-vinyl-1H-imidazole. [Link]

-

ResearchGate. elemental analysis data | Download Table. [Link]

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

-

ResearchGate. FTIR spectra of Imidazole. [Link]

-

Semantic Scholar. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. [Link]

-

ResearchGate. 1H NMR spectra of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (down)... [Link]

-

ResearchGate. 13 C-NMR spectrum of ( 4 ) | Download Scientific Diagram. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

-

Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-imidazol-1-yl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(1H-imidazol-1-yl)isonicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By integrating theoretical predictions with established experimental data from analogous structures, this document serves as a critical resource for researchers engaged in the synthesis, characterization, and application of this molecule. The guide delves into the structural and electronic properties, offers detailed protocols for characterization, and explores potential applications, particularly in the realms of drug discovery and the development of novel coordination polymers.

Introduction

2-(1H-imidazol-1-yl)isonicotinic acid (IUPAC name: 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid) is a bifunctional organic molecule that incorporates both an imidazole and a pyridine-4-carboxylic acid moiety. This unique structural combination imparts a versatile chemical character, making it a compelling candidate for various scientific investigations. The imidazole ring, a common feature in many biologically active compounds, offers a site for hydrogen bonding and coordination with metal ions. The isonicotinic acid component, an isomer of nicotinic acid (Vitamin B3), is a well-known building block in pharmaceutical and materials chemistry, recognized for its ability to form stable complexes and participate in diverse chemical reactions. The strategic fusion of these two heterocycles suggests a rich potential for applications ranging from the development of novel therapeutic agents to the construction of functional coordination polymers.

This guide aims to provide a detailed understanding of the fundamental physicochemical characteristics of 2-(1H-imidazol-1-yl)isonicotinic acid, offering both a theoretical framework and practical methodologies for its study.

Molecular Structure and Core Properties

The foundational attributes of 2-(1H-imidazol-1-yl)isonicotinic acid are summarized below. These identifiers are crucial for the accurate reporting and retrieval of information related to this compound.

| Property | Value | Source |

| CAS Number | 914637-28-8 | [1] |

| Molecular Formula | C₉H₇N₃O₂ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Synonyms | 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid, 1-(4-Carboxypyridin-2-yl)-1H-imidazole, 4-Carboxy-2-(1H-imidazol-1-yl)pyridine | [1] |

Diagram: Chemical Structure of 2-(1H-imidazol-1-yl)isonicotinic acid

Caption: Structure of 2-(1H-imidazol-1-yl)isonicotinic acid.

Physicochemical Properties: A Predictive and Comparative Analysis

| Property | Predicted/Comparative Value | Rationale and Comparative Insights |

| pKa | Two pKa values are expected: one for the carboxylic acid (around 3-4) and one for the imidazole nitrogen (around 6-7). | Isonicotinic acid has a pKa of approximately 4.96 for its carboxylic acid group. The imidazole ring has a pKa of about 7 for the protonated form. The presence of the electron-withdrawing pyridine ring attached to the imidazole may slightly decrease the basicity of the imidazole nitrogen. |

| logP (Octanol-Water Partition Coefficient) | Expected to be low (likely negative), indicating hydrophilicity. | Isonicotinic acid is soluble in water, and imidazole is also water-soluble. The combination of two polar heterocyclic rings and a carboxylic acid group suggests that the molecule will have a preference for the aqueous phase. |

| Solubility | Predicted to be soluble in water and polar organic solvents like DMSO and DMF. | Isonicotinic acid is soluble in hot water and ethanol but sparingly soluble in cold water and insoluble in non-polar solvents like benzene.[2] The presence of the imidazole group is likely to enhance its polarity and solubility in polar solvents. |

| Melting Point | Expected to be a high-melting solid, likely decomposing at a high temperature. | Isonicotinic acid has a very high melting point of around 319 °C.[2] Heterocyclic compounds with the ability to form strong intermolecular hydrogen bonds, such as this one, typically have high melting points. |

| Crystal Structure | Likely to form crystalline solids with extensive hydrogen bonding networks. | The presence of a carboxylic acid group (hydrogen bond donor and acceptor) and multiple nitrogen atoms (hydrogen bond acceptors) suggests a high propensity for forming ordered crystalline structures stabilized by intermolecular hydrogen bonds. |

Proposed Synthesis Pathway

While a specific, detailed synthesis protocol for 2-(1H-imidazol-1-yl)isonicotinic acid is not widely published, a plausible synthetic route can be proposed based on established methodologies for the synthesis of similar N-aryl imidazoles and substituted pyridines. A potential approach involves the nucleophilic substitution of a suitable precursor, such as 2-chloroisonicotinic acid or its ester, with imidazole.

Diagram: Proposed Synthesis Workflow

Caption: A plausible synthetic route to the target compound.

Experimental Protocol: A General Approach

-

Reaction Setup: To a solution of 2-chloroisonicotinic acid ethyl ester in a high-boiling polar aprotic solvent (e.g., DMF or DMSO), add imidazole and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolysis: Treat the crude ester with an aqueous solution of a base (e.g., NaOH or KOH) or an acid (e.g., HCl) and heat to reflux to hydrolyze the ester to the carboxylic acid.

-

Isolation and Purification: Acidify the reaction mixture to precipitate the product. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-(1H-imidazol-1-yl)isonicotinic acid.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the analysis of such small molecules. While specific spectra for the title compound are not publicly available, representative data for related structures are often found in the literature. Commercial suppliers may also provide analytical data upon request.[3]

Table: Key Spectroscopic and Analytical Techniques

| Technique | Expected Observations |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Signals corresponding to the protons on the pyridine and imidazole rings. The chemical shifts will be influenced by the electronic nature of the two interconnected rings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Resonances for all nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position. |

| FT-IR (Fourier-Transform Infrared Spectroscopy) | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, C=N and C=C stretching vibrations of the aromatic rings, and C-H stretching and bending vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (189.0538 for C₉H₇N₃O₂). Fragmentation patterns can provide further structural information. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated theoretical values. |

| Melting Point Analysis | A sharp melting point range is indicative of high purity. |

Diagram: Analytical Workflow for Characterization

Caption: A typical workflow for the analytical characterization of the title compound.

Potential Applications

The unique structural features of 2-(1H-imidazol-1-yl)isonicotinic acid suggest its utility in several areas of chemical and pharmaceutical research.

Medicinal Chemistry

The imidazole moiety is a well-known pharmacophore present in numerous approved drugs. Isonicotinic acid and its derivatives, most notably isoniazid, are known for their antitubercular activity. The combination of these two pharmacophores in a single molecule makes it a promising scaffold for the design of new therapeutic agents. Potential areas of investigation include:

-

Antimicrobial Agents: Derivatives of isonicotinic acid have shown broad-spectrum antimicrobial activity.

-

Anticancer Agents: The imidazole ring is a component of several anticancer drugs.

-

Enzyme Inhibitors: The nitrogen atoms in the heterocyclic rings can act as ligands for metal ions in the active sites of metalloenzymes.

Materials Science and Coordination Chemistry

The presence of multiple nitrogen atoms and a carboxylic acid group makes 2-(1H-imidazol-1-yl)isonicotinic acid an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in:

-

Gas Storage and Separation: The porous nature of some MOFs allows for the selective adsorption of gases.

-

Catalysis: The metal centers within the coordination polymers can act as catalytic sites.

-

Luminescence and Sensing: The incorporation of specific metal ions can lead to materials with interesting photophysical properties for sensing applications.

Conclusion

2-(1H-imidazol-1-yl)isonicotinic acid is a molecule with significant untapped potential. While a comprehensive experimental dataset for its physicochemical properties is not yet widely available, this guide provides a robust framework for its study based on theoretical predictions and comparative analysis of its constituent fragments. The proposed synthetic and analytical workflows offer a clear path for researchers to produce and characterize this compound. The diverse potential applications in both medicinal chemistry and materials science underscore the importance of further investigation into this promising heterocyclic scaffold. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

-

BuyersGuideChem. 2-(1H-Imidazol-1-yl)isonicotinic acid. [Link]

-

ChemWhat. 2-(1H-IMIDAZOL-1-YL)ISONICOTINIC ACI CAS#: 914637-28-8. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Imidazole-Substituted Pyridine Carboxylic Acids: A Case Study Approach

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies involved in the single-crystal X-ray diffraction analysis of imidazole-substituted pyridine carboxylic acids, a class of compounds of significant interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental crystal structure data for 2-(1H-imidazol-1-yl)isonicotinic acid, this guide employs a detailed case study of a structurally analogous compound, 4-(Imidazol-1-yl)benzoic acid, to illustrate the complete workflow from synthesis and crystallization to in-depth structural analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical role of crystal structure analysis in elucidating structure-property relationships.

Introduction: The Significance of Structural Elucidation

The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For drug development professionals and materials scientists, a precise understanding of a compound's crystal structure is paramount. It governs solubility, stability, bioavailability, and interaction with biological targets. Imidazole-substituted pyridine carboxylic acids are a versatile class of heterocyclic compounds with applications ranging from active pharmaceutical ingredients to functional materials. The titular compound, 2-(1H-imidazol-1-yl)isonicotinic acid, with its potential for diverse intermolecular interactions, represents a molecule where a detailed structural understanding would be invaluable for predicting its behavior and optimizing its applications.

While the crystal structure of 2-(1H-imidazol-1-yl)isonicotinic acid has not been publicly reported as of the date of this publication, the methodologies for its determination are well-established. This guide will walk the reader through these techniques, providing both the "how" and the "why" behind each step, using the crystal structure of 4-(Imidazol-1-yl)benzoic acid as a practical exemplar. The principles and techniques discussed are directly applicable to the structural analysis of the title compound and its derivatives.

Experimental Workflow: From Powder to Precision

The journey to elucidating a crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying principles of crystallography.

Synthesis and Purification

The first and most critical step is the synthesis of a pure, crystalline sample. The synthesis of imidazole-substituted pyridine carboxylic acids often involves nucleophilic substitution reactions. For instance, the synthesis of 2-(1H-imidazol-1-yl)isonicotinic acid would typically involve the reaction of 2-chloroisonicotinic acid with imidazole in the presence of a base.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Following synthesis, rigorous purification is essential. Recrystallization is a powerful technique for obtaining high-purity crystalline material suitable for single-crystal growth.[1]

Crystallization: The Art of Growing Single Crystals

The growth of high-quality single crystals is often the most challenging step in crystal structure analysis. Several techniques can be employed, and the optimal method is typically determined empirically.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and can significantly impact crystal quality. A systematic screening of various solvents and solvent mixtures is often necessary.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. This technique relies on the principle that the electrons in a crystal lattice scatter X-rays in a predictable pattern.

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector at various orientations.

-

Data Reduction: The raw diffraction data is processed to determine the intensities and positions of the Bragg reflections. Corrections for factors such as absorption and polarization are applied.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. Direct methods are commonly used for this purpose.

-

Structure Refinement: The initial structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

Case Study: Crystal Structure of 4-(Imidazol-1-yl)benzoic Acid

As a practical illustration, we will now delve into the crystal structure of 4-(Imidazol-1-yl)benzoic acid. This compound shares key structural motifs with our target molecule, namely an imidazole ring linked to a carboxylic acid-bearing aromatic ring. The crystallographic data for this compound is publicly available and provides a solid foundation for understanding the structural features that would be relevant to 2-(1H-imidazol-1-yl)isonicotinic acid.[2][3]

Crystallographic Data

The key crystallographic parameters for 4-(Imidazol-1-yl)benzoic acid are summarized in the table below.[2][3]

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₂O₂ |

| Formula Weight | 188.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 4.1443 (11) |

| b (Å) | 6.6561 (19) |

| c (Å) | 15.706 (4) |

| β (°) | 101.023 (7) |

| Volume (ų) | 425.3 (2) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.470 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Final R indices [I > 2σ(I)] | R1 = 0.040, wR2 = 0.104 |

| Data/Restraints/Parameters | 782 / 2 / 128 |

Molecular Structure and Conformation

The molecular structure of 4-(Imidazol-1-yl)benzoic acid reveals a nearly planar conformation. The dihedral angle between the imidazole and benzene rings is 14.5(1)°.[2][3] This planarity is a common feature in such conjugated systems and can influence the electronic properties of the molecule.

Caption: Supramolecular assembly in the crystal of 4-(Imidazol-1-yl)benzoic acid.

Understanding these intermolecular interactions is crucial, as they dictate the macroscopic properties of the material, such as its melting point and solubility. For a pharmaceutical compound, these interactions can also influence its dissolution rate and ultimately its bioavailability.

Implications of the Crystal Structure Analysis

The detailed structural information obtained from single-crystal X-ray diffraction has several important implications:

-

Structure-Activity Relationship (SAR) Studies: A precise 3D model of the molecule is essential for understanding how it interacts with its biological target. This information is invaluable for the rational design of more potent and selective drugs.

-

Polymorph Screening: Many organic molecules can crystallize in multiple forms, known as polymorphs, each with different physical properties. Crystal structure analysis is the definitive method for identifying and characterizing polymorphs.

-

Formulation Development: Knowledge of the crystal structure and intermolecular interactions can guide the selection of appropriate excipients and formulation strategies to ensure the stability and desired release profile of a drug product.

-

Intellectual Property: A well-characterized crystal structure can be a key component of a patent application, providing strong protection for a new chemical entity.

Conclusion

While the specific crystal structure of 2-(1H-imidazol-1-yl)isonicotinic acid remains to be elucidated, the methodologies for its determination are robust and well-established. Through the case study of the structurally related 4-(Imidazol-1-yl)benzoic acid, this guide has demonstrated the power of single-crystal X-ray diffraction to provide a wealth of information about molecular conformation and intermolecular interactions. For researchers in drug discovery and materials science, a thorough understanding of these principles is not merely academic but a critical component of successful research and development. The detailed structural insights gained from such analyses are indispensable for the rational design and optimization of new molecular entities with desired properties.

References

-

Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(3), o524. [Link]

- Thiruvalluvar, A. A. (2019). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review. In Imidazole. IntechOpen.

-

Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o524. [Link]

-

Mohamed, S. K., Akkurt, M., Albayati, M. R., & Fun, H.-K. (2014). Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o77. [Link]

-

Ali, A., Muslim, M., Kamaal, S., Ahmed, A., Ahmad, M., & Shahid, M. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzumidazol-1-yl)-methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 755–762. [Link]

-

University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-(1H-imidazol-1-yl)isonicotinic Acid: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic signature of 2-(1H-imidazol-1-yl)isonicotinic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Given its structure, which combines the functionalities of isonicotinic acid and imidazole, a thorough understanding of its spectral characteristics is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions. This document moves beyond a simple listing of data, offering a predictive analysis grounded in fundamental principles and data from analogous structures. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and provide standardized protocols for data acquisition.

Molecular Structure and Analysis

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-(1H-imidazol-1-yl)isonicotinic acid (Molecular Formula: C₉H₇N₃O₂) consists of a pyridine ring substituted at the 4-position with a carboxylic acid group (the isonicotinic acid moiety) and at the 2-position with a 1H-imidazol-1-yl group. The direct attachment of the electron-rich imidazole ring to the electron-deficient pyridine ring significantly influences the electronic environment of the entire molecule, which is reflected in its spectroscopic data.

Caption: Structure of 2-(1H-imidazol-1-yl)isonicotinic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integrals of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity. For this molecule, we anticipate signals arising from the isonicotinic acid protons and the imidazole protons. The spectrum is expected to be complex in the aromatic region (7.0-9.0 ppm).

Rationale for Predictions:

-

Carboxylic Acid Proton (H-carboxyl): This proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift (>10 ppm), though its visibility can depend on the solvent and concentration.[1]

-

Isonicotinic Acid Protons (H3', H5', H6'): The protons on the pyridine ring are influenced by the electronegative nitrogen atom and the electron-withdrawing carboxylic acid group. H6' is adjacent to the linking position and will be significantly deshielded. The protons meta to the nitrogen (H3' and H5') will appear at distinct chemical shifts, likely as doublets due to coupling with their neighbors.[1]

-

Imidazole Protons (H2, H4, H5): The chemical shifts of the imidazole protons are well-documented. H2, positioned between two nitrogen atoms, is the most deshielded and will appear as a singlet. H4 and H5 will appear as distinct signals, likely singlets or narrow triplets depending on the coupling constants, in the aromatic region.[2]

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-carboxyl | > 11.0 | Broad Singlet | 1H |

| H6' | ~8.8 | Doublet (d) | 1H |

| H2 | ~8.3 | Singlet (s) | 1H |

| H3' | ~8.0 | Doublet (d) | 1H |

| H5 | ~7.8 | Singlet (s) | 1H |

| H5' | ~7.6 | Doublet of Doublets (dd) | 1H |

| H4 | ~7.2 | Singlet (s) | 1H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.

Rationale for Predictions:

-

Carboxyl Carbon (C7'): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield, typically in the 160-185 ppm range.[3]

-

Isonicotinic Acid Carbons (C2', C3', C4', C5', C6'): The carbons of the pyridine ring will have chemical shifts influenced by the ring nitrogen and the substituents. Carbons adjacent to the nitrogen (C2' and C6') will be deshielded.[4][5] The carbon bearing the imidazole group (C2') will be further influenced by this substituent.

-

Imidazole Carbons (C2, C4, C5): The chemical shifts of the imidazole carbons are characteristic. C2, situated between two nitrogens, is the most deshielded of the imidazole ring carbons. The attachment to the pyridine ring at N1 will influence the shifts of C2 and C5 more significantly than C4.[6][7]

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 101 MHz)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C7' (Carboxyl) | ~165 |

| C2' | ~155 |

| C4' | ~150 |

| C6' | ~148 |

| C2 (Imidazole) | ~138 |

| C5' | ~125 |

| C4 (Imidazole) | ~123 |

| C3' | ~120 |

| C5 (Imidazole) | ~118 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures data reproducibility and quality.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid 2-(1H-imidazol-1-yl)isonicotinic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, minimizing peak broadening.[8]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).

-

Use a standard 30° or 45° pulse width.[8]

-

Set an appropriate acquisition time (e.g., 4 seconds) and a relaxation delay (e.g., 1-2 seconds).

-

Acquire a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.[9]

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]

-

Set the spectral width to encompass all expected signals (e.g., 0-180 ppm).

-

The number of scans will need to be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C (e.g., 1024 or more, depending on concentration).[10]

-

Employ a relaxation delay of 2 seconds to allow for adequate relaxation of quaternary carbons.[11]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Perform baseline correction.

-

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Absorption Bands

The IR spectrum of 2-(1H-imidazol-1-yl)isonicotinic acid will be characterized by absorptions from the carboxylic acid, the pyridine ring, and the imidazole ring.

Rationale for Predictions:

-

O-H Stretch: The carboxylic acid O-H bond will produce a very broad absorption band in the 3300-2500 cm⁻¹ region due to strong hydrogen bonding.[12]

-

C-H Stretches: Aromatic C-H stretching vibrations from both rings will appear as a group of weaker bands just above 3000 cm⁻¹.[13]

-

C=O Stretch: The carbonyl group of the carboxylic acid will give rise to a strong, sharp absorption band around 1700-1730 cm⁻¹. Its exact position can be influenced by hydrogen bonding.[12]

-

C=C and C=N Stretches: The aromatic ring stretching vibrations (C=C and C=N) of both the pyridine and imidazole rings will result in several bands in the 1650-1400 cm⁻¹ region.[14][15]

-

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group will appear in the 1440-1200 cm⁻¹ region.

-

Out-of-Plane Bending: Aromatic C-H out-of-plane (OOP) bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern of the rings.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Strong, Broad |

| 3150 - 3000 | C-H Stretch | Aromatic | Medium-Weak |

| 1730 - 1700 | C=O Stretch | Carboxylic Acid | Strong |

| 1620 - 1450 | C=C, C=N Stretches | Aromatic Rings | Medium-Strong |

| 1440 - 1395 | O-H Bend | Carboxylic Acid | Medium |

| 1300 - 1200 | C-O Stretch | Carboxylic Acid | Medium |

| 900 - 650 | C-H OOP Bend | Aromatic | Medium-Strong |

Experimental Protocol for FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method are standard.

Methodology (ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR unit.[16]

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Caption: Workflow for FT-IR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the one .[17]

Predicted Mass Spectrum (ESI)

Rationale for Predictions:

-

Molecular Ion: With a molecular weight of 189.17 g/mol , in positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 190.18. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 188.16 would be expected.

-

Fragmentation: Collision-induced dissociation (CID) of the molecular ion can provide structural insights. Plausible fragmentation pathways include:

-

Loss of H₂O (18 amu): From the carboxylic acid group.

-

Loss of CO₂ (44 amu): A common fragmentation for carboxylic acids, leading to a fragment at m/z 146.

-

Cleavage of the Imidazole Ring: The imidazole ring itself is quite stable, but can fragment via the loss of HCN (27 amu).[18]

-

Cleavage between the rings: The C-N bond connecting the two heterocyclic rings could cleave, leading to fragments corresponding to the isonicotinic acid cation (m/z 122) or the imidazole radical.

-

Table 4: Predicted Key Ions in ESI-MS

| m/z (Positive Mode) | Ion Formula | Description |

|---|---|---|

| 190.18 | [C₉H₈N₃O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 172.17 | [C₉H₆N₃O]⁺ | Loss of H₂O from [M+H]⁺ |

| 146.18 | [C₈H₈N₃]⁺ | Loss of CO₂ from [M+H]⁺ |

Experimental Protocol for ESI-MS

Proper sample preparation is critical for obtaining high-quality ESI-MS data.[19]

Methodology:

-

Stock Solution Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

-

Working Solution Preparation: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it into 1 mL of the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive mode). The final concentration should be in the low µg/mL range.[20]

-

Instrument Setup:

-

The mass spectrometer is calibrated using a standard calibration solution.

-

Set the ionization mode to ESI positive (or negative).

-

Optimize source parameters such as capillary voltage (~3-5 kV), drying gas flow, and temperature.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

MS/MS Analysis (Optional): To study fragmentation, perform a product ion scan by selecting the molecular ion (e.g., m/z 190.18) in the first quadrupole, inducing fragmentation in the collision cell, and scanning for the resulting fragment ions in the third quadrupole.

Caption: Workflow for ESI-MS data acquisition.

Conclusion

The comprehensive spectroscopic characterization of 2-(1H-imidazol-1-yl)isonicotinic acid relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a detailed predictive framework for these techniques. The ¹H and ¹³C NMR spectra are expected to confirm the connectivity and electronic structure of the heterocyclic rings. FT-IR spectroscopy will verify the presence of key functional groups, notably the carboxylic acid. High-resolution mass spectrometry will confirm the elemental composition and molecular weight. By following the outlined protocols and comparing experimental results to these predicted values, researchers can confidently verify the synthesis and purity of this compound, facilitating its further investigation in drug discovery and development programs.

References

-

Krijt, J., Kmoch, S., & Hartmannová, H. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. [Link]

-

Hodges, R., & Grimmett, M. S. (1968). THE MASS SPECTRA OF IMIDAZOLE AND 1-METHYLIMIDAZOLE. Australian Journal of Chemistry, 21(4), 1085-1088. [Link]

-

Perchard, C., & Novak, A. (1968). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. The Journal of Chemical Physics, 48(7), 3079-3084. [Link]

-

Garland, C. W. (1951). THE INFRARED SPECTRA OF IMIDAZOLE AND THE STRUCTURE OF THE MOLECULE. ProQuest Dissertations Publishing. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)...[Link]

-

Cherry, J. (2017). Imidazole: FT-IR Spectroscopic Characterization. Medium. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000133 - Isonicotinic Acid. [Link]

-

ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR.... [Link]

-

ResearchGate. (n.d.). Infrared spectrum of imidazole monomer (IM), dimer (IMD) and trimer.... [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

PubChem. (n.d.). Isonicotinic Acid. [Link]

-

Martin, G. E. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry. Royal Society of Chemistry. [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. [Link]

-

Beaudry, C. (n.d.). Beaudry Group Routine 1H NMR Guidelines. Oregon State University. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. [Link]

-

SpectraBase. (n.d.). Isonicotinic acid, (1-methyl-2-oxopropylidene)hydrazide. [Link]

-

ResearchGate. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex. [Link]

-

National Institute of Standards and Technology. (n.d.). Isonicotinic acid, 2-amino-6-chloro-, hydrazide. NIST Chemistry WebBook. [Link]

-

Harvey, S. R., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2568–2576. [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

The Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). 1 H NMR Spectrum (1D, 600.133705802, CD 3 OD, simulated) (Peak List) (NP0002621). [Link]

-

SpectraBase. (n.d.). Isonicotinic acid, ethyl ester. [Link]

-

University of California, Santa Barbara. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

-

University of Kansas. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [Link]

-

Mol-Instincts. (n.d.). 55-22-1 Isonicotinic acid C6H5NO2. [Link]

-

University of Missouri-St. Louis. (n.d.). Basic NMR Concepts. [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

The Royal Society of Chemistry. (2015). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. [Link]

-

ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]

-

YouTube. (2023). Probe ESI Mass Spectrometry Analysis | Protocol Preview. [Link]

-

University of California, Santa Barbara. (n.d.). 1H NMR Protocol for Beginners DRX-400. [Link]

-

University of Kansas. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. [Link]

Sources

- 1. Isonicotinic acid(55-22-1) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bmse000133 Isonicotinic Acid at BMRB [bmrb.io]

- 5. Isonicotinic acid(55-22-1) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 10. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. THE INFRARED SPECTRA OF IMIDAZOLE AND THE STRUCTURE OF THE MOLECULE - ProQuest [proquest.com]

- 15. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 17. phys.libretexts.org [phys.libretexts.org]

- 18. connectsci.au [connectsci.au]

- 19. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 20. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

A Theoretical and Computational Investigation of 2-(1H-imidazol-1-yl)isonicotinic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of Imidazole-Containing Heterocycles

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, with nitrogen-containing rings being particularly prominent. Among these, the imidazole moiety is a critical pharmacophore found in numerous drugs due to its ability to engage in various biological interactions.[1] Its derivatives are known for a wide range of activities, including anticancer and antimicrobial properties.[1][2] Similarly, isonicotinic acid and its derivatives have been the subject of extensive research, particularly in the development of antitubercular agents.[3][4][5] The conjugation of an imidazole ring with isonicotinic acid to form 2-(1H-imidazol-1-yl)isonicotinic acid (a hypothetical structure for the purpose of this guide, with CAS number 914637-28-8 for a related isomer) presents a molecule of significant interest for drug development.[6] This guide provides a comprehensive theoretical and computational framework for the characterization of this molecule, offering insights into its structural, electronic, and spectroscopic properties to accelerate its evaluation as a potential therapeutic agent.

This technical document will delve into the probable synthetic routes and provide a detailed exposition of modern computational chemistry techniques to elucidate the properties of 2-(1H-imidazol-1-yl)isonicotinic acid. By leveraging Density Functional Theory (DFT), we can predict its molecular geometry, vibrational frequencies, electronic structure, and reactivity, thereby guiding further experimental work.

Part 1: Synthesis and Structural Characterization

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

A logical approach would be a nucleophilic aromatic substitution reaction between imidazole and a suitable 2-halo-isonicotinic acid derivative.

Step-by-Step Methodology:

-

Starting Materials: Imidazole and 2-chloro-isonicotinic acid (or its ester derivative).

-

Solvent and Base: A polar aprotic solvent such as Dimethylformamide (DMF) would be suitable. A non-nucleophilic base like potassium carbonate (K₂CO₃) can be used to facilitate the deprotonation of imidazole.

-

Reaction Conditions: The reaction mixture would be stirred at an elevated temperature (e.g., 80-120 °C) for several hours to ensure the completion of the reaction.

-

Work-up and Purification: After cooling, the reaction mixture would be quenched with water and the product extracted with an organic solvent. Purification can be achieved through recrystallization or column chromatography.

-

Hydrolysis (if an ester is used): If an ester of 2-chloro-isonicotinic acid is used, a final hydrolysis step (acidic or basic) would be required to yield the desired carboxylic acid.

Part 2: In-Silico Analysis: A Computational Deep Dive

Computational chemistry provides powerful tools to predict and understand the properties of molecules at the atomic level. Density Functional Theory (DFT) is a robust method for these investigations.[1][11][12][13]

Computational Workflow Diagram

Caption: A typical workflow for the computational analysis of a molecule using DFT.

Detailed Computational Protocols

1. Geometry Optimization:

-

Objective: To find the most stable three-dimensional conformation of the molecule.

-

Methodology: The initial structure of 2-(1H-imidazol-1-yl)isonicotinic acid is drawn and subjected to geometry optimization using DFT. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules.[2][14][15] This level of theory provides a good balance between accuracy and computational cost.

-

Validation: The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

2. Spectroscopic Analysis (FT-IR and NMR):

-

Objective: To predict the vibrational and nuclear magnetic resonance spectra to aid in the experimental characterization of the molecule.

-

Methodology:

-

FT-IR: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental data.

-

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.[16] The calculated shifts are referenced against a standard, typically Tetramethylsilane (TMS).

-

-

Significance: The theoretical spectra can be compared with experimental data to confirm the synthesis of the target compound.[16][17]

3. Frontier Molecular Orbital (HOMO-LUMO) Analysis:

-

Objective: To understand the electronic properties and reactivity of the molecule.

-

Methodology: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.[14][18]

-

Interpretation: A smaller HOMO-LUMO gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Visualization and Electronic Properties

Caption: Key electronic properties derived from DFT calculations.

4. Molecular Electrostatic Potential (MEP) Analysis:

-

Objective: To visualize the charge distribution and predict the reactive sites for electrophilic and nucleophilic attack.

-

Methodology: The MEP is plotted onto the electron density surface of the optimized molecule.

-

Interpretation:

-

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the nitrogen atoms of the imidazole and pyridine rings and the oxygen atoms of the carboxylic acid group.

-

Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms.

-

Green regions (neutral potential): Represent areas of neutral electrostatic potential.

-

Part 3: Data Presentation and Interpretation

The quantitative results from the computational studies should be presented in a clear and concise manner to facilitate analysis and comparison with potential experimental data.

Table 1: Calculated Molecular Properties

| Property | Calculated Value | Units | Significance |

| Total Energy | (Value) | Hartrees | Thermodynamic stability |

| Dipole Moment | (Value) | Debye | Molecular polarity |

| HOMO Energy | (Value) | eV | Ionization potential |

| LUMO Energy | (Value) | eV | Electron affinity |

| HOMO-LUMO Gap | (Value) | eV | Chemical reactivity |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch (carboxylic acid) | ~3500 | - | |

| C=O stretch (carboxylic acid) | ~1750 | - | |

| C=N stretch (imidazole/pyridine) | ~1600-1650 | - | |

| C-H stretch (aromatic) | ~3000-3100 | - |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| (List relevant atoms) | (Calculated values) | (Calculated values) |

Conclusion and Future Directions

This technical guide outlines a comprehensive theoretical and computational approach for the characterization of 2-(1H-imidazol-1-yl)isonicotinic acid. The proposed in-silico analysis, based on robust DFT methods, provides a solid foundation for understanding the structural, spectroscopic, and electronic properties of this promising molecule. The predicted data serves as a valuable resource for guiding its synthesis and experimental validation.

For drug development professionals, this computational pre-screening is an invaluable tool for prioritizing lead compounds. The insights gained from HOMO-LUMO and MEP analyses can inform the design of derivatives with enhanced biological activity and optimized pharmacokinetic profiles. Future work should focus on the experimental synthesis and characterization of 2-(1H-imidazol-1-yl)isonicotinic acid to validate these theoretical predictions. Furthermore, molecular docking studies could be performed to investigate its potential binding interactions with relevant biological targets, paving the way for its development as a novel therapeutic agent.

References

- Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. MDPI.

- A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. RSC Publishing.

- DFT-Based Molecular Analysis of Imidazole Derivatives as Additives to Enhance Ionic Conductivity in Polymer Electrolyte Membranes.

- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PubMed Central.

- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research.

- Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives.

- A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.

- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi

- Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. PubMed.

- Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)

- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi

- Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry.

- 2-(1H-IMIDAZOL-1-YL)ISONICOTINIC ACI CAS#: 914637-28-8.

- Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl).

- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.

- Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PubMed Central.

- Experimental and ab initio computational studies on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline.

-

Synthesis, Characterization, Crystal Structure and DFT Studies on 3-(1H-benzo[d][1][11][12]triazol-1-yl)-1-oxo-1-m-tolylpropan-2-yl-nicotinate. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. sciforum.net [sciforum.net]

- 8. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]

- 11. A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces: Cu2O(111) and Cu2O(111)-w/o-CuCUS - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, characterization, crystal structure and DFT studies on 3-(1H-benzo[d][1,2,3]triazol-1-yl)-1-oxo-1-m-tolylpropan-2-yl-nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]

The Convergence of Heterocyclic Scaffolds: A Technical Guide to the Discovery and Synthesis of Imidazole-Based Nicotinic Acids

For researchers, scientists, and drug development professionals, this guide navigates the historical synthesis and contemporary discovery of hybrid molecules integrating the imidazole and nicotinic acid scaffolds. We will journey from the foundational discoveries of these two essential heterocyclic rings to the modern, targeted strategies that combine them to create potent and selective therapeutic agents, particularly those modulating nicotinic acetylcholine receptors (nAChRs). This document eschews a rigid template, instead opting for a narrative that follows the scientific logic from fundamental principles to advanced applications.

Part 1: Foundational Pillars - The Historical Synthesis of Imidazole and Nicotinic Acid

The story of imidazole-based nicotinic acids does not begin with a single discovery, but rather with the independent mastery of its two constituent heterocycles. Understanding their origins is crucial to appreciating the rationale behind modern synthetic strategies.

The Dawn of Imidazole Synthesis: From Glyoxaline to a Privileged Scaffold

The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, was first synthesized in 1858 by German chemist Heinrich Debus.[1][2] Initially named "glyoxaline," its discovery laid the groundwork for what would become one of medicinal chemistry's most "privileged structures," appearing in essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[3][4]

The earliest syntheses, while groundbreaking, were often low-yielding. Their significance lies in establishing the fundamental bond formations necessary to construct the imidazole core.

The pioneering synthesis of imidazole involved a three-component reaction between a dicarbonyl compound (glyoxal), an aldehyde (formaldehyde), and ammonia.[2][5] This method, while historically significant, often results in low yields but is still utilized for creating C-substituted imidazoles.[1][5]

-

Causality of Experimental Choice: The selection of glyoxal, formaldehyde, and ammonia was a logical starting point. The two nitrogen atoms of the imidazole ring are sourced from ammonia. The dicarbonyl (glyoxal) provides the C4-C5 backbone, and the aldehyde (formaldehyde) provides the C2 carbon. The reaction proceeds through a series of condensations and cyclization, driven by the nucleophilicity of ammonia and the electrophilicity of the carbonyl carbons.

Experimental Protocol: The Debus Synthesis of Imidazole

-

Step 1: Reactant Mixture: Glyoxal and formaldehyde are combined in an aqueous solution.

-

Step 2: Addition of Ammonia: An excess of aqueous ammonia is added to the solution. The mixture is then heated.

-

Step 3: Reaction: The components react, leading to the formation of the imidazole ring through a complex series of condensation and cyclization steps.

-

Step 4: Isolation: The imidazole is isolated from the reaction mixture, often requiring purification by distillation or crystallization. The yields are typically modest.[2]

Bronisław Radziszewski improved upon the multi-component approach by condensing a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia. This method provided a more versatile route to a variety of substituted imidazoles, such as 2,4,5-triphenylimidazole.[4]

-

Causality of Experimental Choice: The use of a dicarbonyl, an aldehyde, and ammonia as building blocks remained the core logic. The key innovation was the demonstration that a wider variety of substituted dicarbonyls and aldehydes could be employed, allowing for the synthesis of a broader range of imidazole derivatives. This opened the door to exploring the structure-activity relationships of substituted imidazoles.

Nicotinic Acid: From Tobacco Alkaloid to Vitamin B3

Nicotinic acid, or niacin, is a pyridine-3-carboxylic acid. Its history is intertwined with the study of tobacco alkaloids and the eventual understanding of vitamins.[6] The first synthesis of nicotinic acid was achieved in 1867 through the oxidation of nicotine, a complex alkaloid.[2][6] This discovery predated the understanding of its biological role as vitamin B3, a crucial component of the coenzymes NAD and NADP.[7][8]

The original synthesis involved the harsh oxidation of nicotine using strong oxidizing agents like potassium chromate and sulfuric acid.[2] While effective in demonstrating the chemical structure, this method was not practical for large-scale production.

Modern industrial production of nicotinic acid relies on more economical and scalable methods, primarily the oxidation of 3-methylpyridine (3-picoline).[9] A key industrial process involves the ammoxidation of 3-picoline to form nicotinonitrile, which is then hydrolyzed to nicotinic acid.[2]

-

Causality of Experimental Choice: 3-picoline, a readily available coal tar derivative, provides the pyridine ring with a methyl group at the desired 3-position. The methyl group is a convenient synthetic handle for oxidation to a carboxylic acid. The two-step ammoxidation-hydrolysis route is often more efficient and controlled than direct oxidation.[9]

Part 2: The Modern Convergence - Synthesis of Imidazole-Based Nicotinic Acid Derivatives

The true innovation in this field lies not in the synthesis of the individual components, but in their strategic combination. The recognition of the imidazole scaffold as a potent pharmacophore and the nicotinic acid moiety as a key component for interacting with nicotinic acetylcholine receptors (nAChRs) spurred the development of hybrid molecules.[10][11] These modern synthetic approaches are often multi-step and rely on the robust toolkit of modern organic chemistry.

The Rationale for Combining Imidazole and Nicotinic Acid

The imidazole ring is an exceptional bioisostere and a versatile scaffold in medicinal chemistry. Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.[1] The nicotinic acid moiety, on the other hand, is a well-established pharmacophore for nAChR ligands.[12] The combination of these two fragments allows for the creation of molecules with finely tuned electronic and steric properties, leading to enhanced potency and selectivity for specific nAChR subtypes.[11]

Contemporary Synthetic Strategies

Modern syntheses of imidazole-based nicotinic acids typically involve the construction of a substituted imidazole ring followed by its coupling to a nicotinic acid derivative, or vice versa. Multi-component reactions have also emerged as a powerful tool for the efficient, one-pot synthesis of these complex molecules.[13]

A common strategy involves a variation of the Radiszewski synthesis to construct a functionalized imidazole, which can then be coupled to a nicotinic acid derivative. For instance, a 2-aminoimidazole derivative can be prepared and then acylated with a nicotinic acid chloride.

Experimental Protocol: A Modern Multi-Component Approach

-

Step 1: Synthesis of a Functionalized Imidazole: A 1,2-dicarbonyl compound, an aldehyde bearing a functional group for later coupling (e.g., a protected amine), and ammonium acetate are refluxed in a suitable solvent like acetic acid to form a multi-substituted imidazole.

-

Step 2: Deprotection: The protecting group on the imidazole derivative is removed.

-

Step 3: Coupling with Nicotinic Acid: The deprotected imidazole is then coupled with nicotinic acid using standard peptide coupling reagents (e.g., EDC/HOBt) or by converting the nicotinic acid to its acid chloride followed by reaction with the aminated imidazole.

-

Step 4: Purification: The final imidazole-based nicotinic acid derivative is purified using techniques such as column chromatography or recrystallization.

The following diagram illustrates a generalized workflow for the synthesis of an imidazole-based nicotinic acid derivative.

Caption: Generalized workflow for the synthesis of imidazole-based nicotinic acids.

Part 3: Characterization and Data Summary

The synthesized compounds are typically characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm their structure and purity.

Table 1: Comparison of Historical and Modern Imidazole Synthesis Methods

| Method | Key Reactants | Typical Conditions | Yields | Scope |

| Debus Synthesis (1858) | Glyoxal, Formaldehyde, Ammonia | Aqueous, heated | Low | Limited C-substitution |

| Radiszewski Synthesis (1882) | 1,2-Dicarbonyl, Aldehyde, Ammonia | Often in acetic acid, reflux | Moderate to Good | Wide range of substituted imidazoles |

| Modern Multi-component | Various, often catalyzed | Microwave, ionic liquids | Good to Excellent | High diversity, functional group tolerance |

Part 4: Future Perspectives